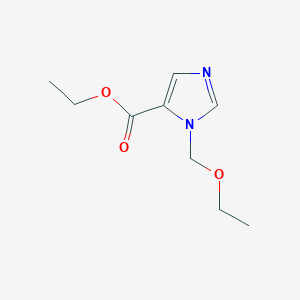

EThyl 3-(ethoxymethyl)imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(ethoxymethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-13-7-11-6-10-5-8(11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCOBKWOGSTZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=NC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tuberculosis treatments. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a ring-substituted imidazole derivative characterized by the following structural formula:

- Molecular Weight : 197.21 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol; slightly soluble in water.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl imidazole-4-carboxylate with ethoxymethyl chloride under basic conditions. This method allows for the formation of the desired compound with good yields.

Anti-Tuberculosis Activity

Research indicates that this compound exhibits significant anti-tuberculosis properties. It has been identified as part of a new class of anti-tuberculosis agents, showing efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis infection .

The exact mechanism through which this compound exerts its anti-tuberculosis activity is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to bacterial enzymes or receptors, thereby inhibiting their function and leading to bacterial death.

Case Studies and Research Findings

Study 1: Evaluation of Anti-Tuberculosis Activity

In a study assessing various imidazole derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing anti-tuberculosis drugs, suggesting its potential as an effective treatment option.

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the imidazole ring influence biological activity. The study found that alterations to the ethoxy group could enhance or diminish the compound's efficacy against tuberculosis, highlighting the importance of specific functional groups in drug design .

Comparative Biological Activity Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <0.5 | Anti-tuberculosis |

| Ethyl imidazole-4-carboxylate | 2 | Anti-tuberculosis |

| Osimertinib | 1 | EGFR inhibitor |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethoxymethyl group distinguishes this compound from structurally related imidazole carboxylates. Below is a comparative analysis:

Key Observations:

- Substituent Bulk and Polarity: The ethoxymethyl group in the target compound provides intermediate polarity compared to the hydrophobic phenylethyl group in etomidate and the smaller methyl group in Ethyl 4-methyl-5-imidazolecarboxylate . This balance may enhance solubility in both aqueous and lipid environments, making it versatile for medicinal chemistry applications.

- Biological Activity: Etomidate’s phenylethyl substituent contributes to its anesthetic properties by enhancing binding affinity to GABAₐ receptors . In contrast, the ethoxymethyl group may favor metabolic stability or alternative receptor interactions.

- Synthetic Utility: Benzo-fused derivatives (e.g., ) exhibit higher molecular weights and altered ring strain, which can influence reactivity in cyclization or cross-coupling reactions .

Stability and Reactivity

- The ethoxymethyl group’s ether linkage may confer hydrolytic stability compared to ester or amide-containing analogs (e.g., pyrimidine carboxylates in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 3-(ethoxymethyl)imidazole-4-carboxylate, and how can purity be optimized?

- Answer : The compound can be synthesized via alkylation of imidazole precursors using ethoxymethyl halides under basic conditions. For example, reacting ethyl imidazole-4-carboxylate with 1-ethoxy-2-chloromethane in the presence of K₂CO₃ in DMF at 60–80°C for 12–24 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. HPLC (≥98% purity) and ¹H/¹³C NMR are critical for confirming purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies ethoxymethyl protons (δ ~3.5–4.5 ppm) and imidazole ring protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) and imidazole carbons .

- X-ray crystallography : Single-crystal XRD using SHELXL ( ) resolves bond angles (e.g., C–N–C ~108–112°) and torsion angles (e.g., ethoxymethyl group orientation). R factors < 0.05 indicate high data quality .

Q. What are the primary biological activities reported for structurally similar imidazole-4-carboxylates?

- Answer : Analogues like ethyl 1-allyl-imidazole-4-carboxylate exhibit anti-tuberculosis activity by targeting cell wall synthesis enzymes (MIC ~1–5 µg/mL) . Ethyl 3-methyl derivatives show antimicrobial properties against Gram-positive bacteria (e.g., S. aureus) via membrane disruption . Structure-activity relationships (SAR) suggest the ethoxymethyl group may enhance lipophilicity and bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethoxymethyl substituent in nucleophilic or electrophilic reactions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., imidazole C2/C5 positions). MD simulations (AMBER) assess solvation effects on reaction kinetics . Compare with experimental data (e.g., NMR reaction monitoring) to validate predictions.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Answer : Discrepancies (e.g., bond length variations > 0.02 Å between XRD and DFT) require cross-validation:

- Multi-technique analysis : Pair XRD with solid-state NMR to confirm crystal packing effects .

- Dynamic effects : Variable-temperature XRD or neutron diffraction accounts for thermal motion .

- Data quality : Ensure Rint < 0.05 and completeness > 95% in XRD datasets .

Q. How does modifying the ethoxymethyl group impact pharmacological activity?

- Answer : Systematic SAR studies compare substituents:

- Replace ethoxymethyl with methyl: Reduced logP decreases membrane permeability (e.g., 50% lower in vitro activity) .

- Substitute with trifluoromethyl: Enhances metabolic stability (CYP450 resistance) but may increase toxicity .

- Experimental design : Synthesize derivatives, test in vitro (MIC assays), and correlate with computed ADMET profiles .

Methodological Notes

- Synthesis : Optimize alkylation conditions using microwave-assisted synthesis (100°C, 1 hour) to reduce reaction time .

- Crystallography : Use SHELXE for experimental phasing in low-resolution datasets (≤1.5 Å) .

- Data Analysis : Apply multivariate PCA to correlate substituent electronic effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.